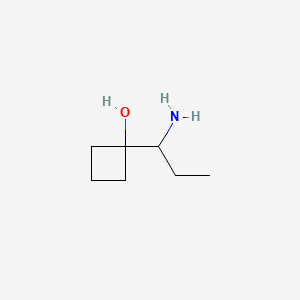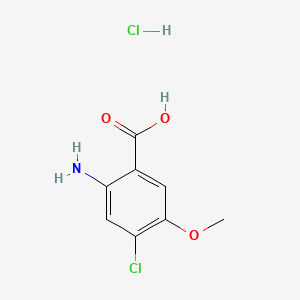![molecular formula C21H17NO4 B13557455 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid is a synthetic compound with a molecular weight of 347.37 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves several steps. One common method starts with the protection of the amino group using the Fmoc group . The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the addition of the propiolic acid moiety . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group allows the compound to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group . The cyclopropyl and propiolic acid moieties can participate in various chemical reactions, enabling the compound to modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid can be compared with other Fmoc-protected amino acids and derivatives:
Fmoc-L-phenylalanine: Similar in structure but contains a phenylalanine moiety instead of a cyclopropyl group.
Fmoc-L-alanine: Contains an alanine moiety and is used in similar applications in peptide synthesis.
Fmoc-L-lysine: Contains a lysine moiety and is used in the synthesis of peptides with basic side chains.
These compounds share the Fmoc protecting group but differ in their side chains, which confer unique properties and applications .
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]prop-2-ynoic acid |
InChI |
InChI=1S/C21H17NO4/c23-19(24)9-10-21(11-12-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,11-13H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
YFHVXXFPFZNPJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
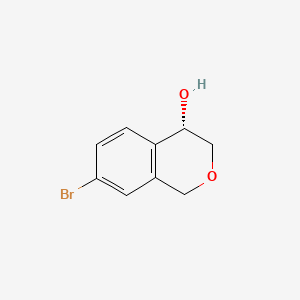
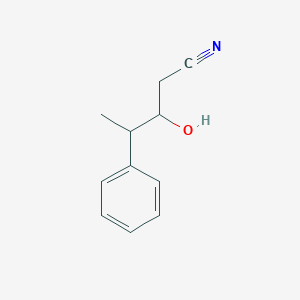
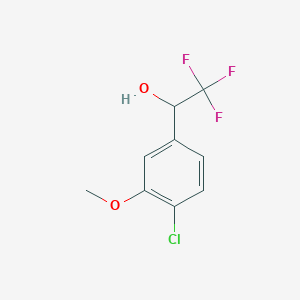
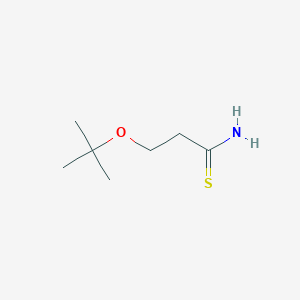

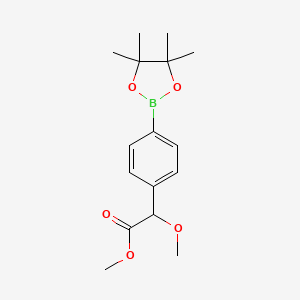
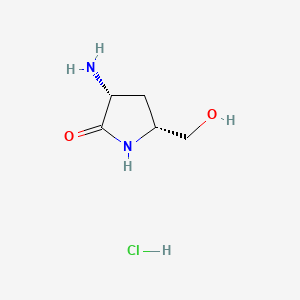
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
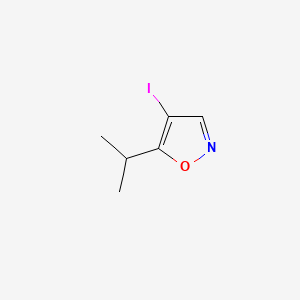

![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
